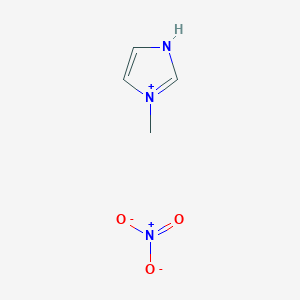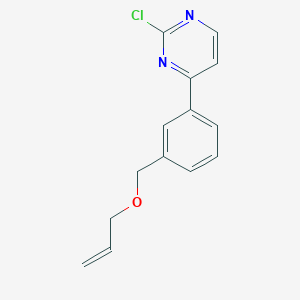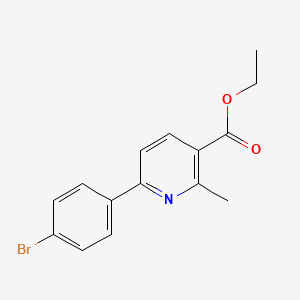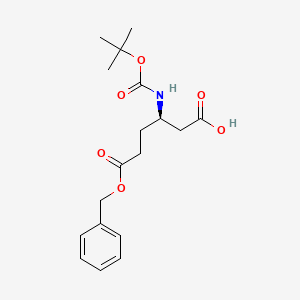
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, abbreviated as DCFPF, is a synthetic furan-based compound that has been studied for its potential applications in scientific research. DCFPF is a colorless, odorless, and relatively stable compound, making it an attractive candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
DCFPF has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cell death and the role of oxidative stress in aging. It has also been used to study the effects of reactive oxygen species (ROS) on cell signaling pathways and the role of ROS in the regulation of gene expression. Additionally, DCFPF has been used to study the effects of inflammation on cell death and the role of inflammation in the development of diseases such as cancer.
Mecanismo De Acción
The mechanism of action of DCFPF is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells. Additionally, it is believed to interact with redox-sensitive transcription factors, which may help to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFPF are not yet fully understood. However, it has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to modulate gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DCFPF in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments. However, it is important to note that the effects of DCFPF on biochemical and physiological processes are not yet fully understood, so caution should be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of DCFPF in scientific research. These include further studies into its mechanism of action, its effects on gene expression and cell signaling pathways, and its potential therapeutic applications. Additionally, further studies into its effects on oxidative stress and inflammation could provide insight into the development of diseases such as cancer. Finally, further research into its potential uses as an antioxidant could lead to the development of novel therapies for the treatment of oxidative stress-related diseases.
Métodos De Síntesis
DCFPF can be synthesized using a two-step process. First, 2,5-dichlorophenol is reacted with furan in a solvent such as ethanol or methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, DCFPF, as well as a byproduct, 2,5-dichlorophenyl furan. The second step of the synthesis involves purifying the DCFPF from the byproduct. This can be done by distillation or recrystallization.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOIGYCGBMJHR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



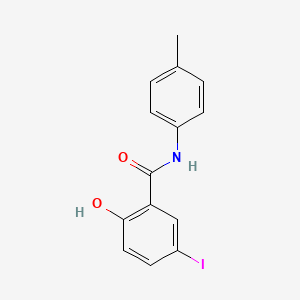
![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

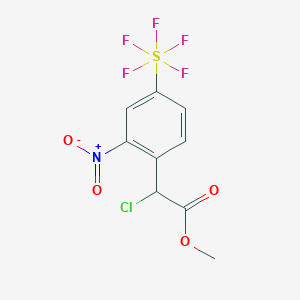

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
